Cas no 53778-57-7 (4-Methyl-1-pentyn-1-ol)

4-Methyl-1-pentyn-1-ol structure
4-Methyl-1-pentyn-1-ol structure
Product Name:4-Methyl-1-pentyn-1-ol
CAS No:53778-57-7
Molecular Formula:C6H10O
Molecular Weight:98.1430020332336
CID:2187210
PubChem ID:549820

4-Methyl-1-pentyn-1-ol Properties

Names and Identifiers

    • 4-Methyl-1-pentyn-1-ol
    • 1-Pentyn-1-ol, 4-methyl-
    • 4-Methyl-1-pentyn-1-ol #
    • SXTAQOLHVOVNKV-UHFFFAOYSA-N
    • 53778-57-7
    • InChIKey: SXTAQOLHVOVNKV-UHFFFAOYSA-N
    • Inchi: 1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3
    • SMILES: OC#CCC(C)C

Computed Properties

  • Exact Mass: 98.073164938g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 98.073164938g/mol
  • Heavy Atom Count: 7
  • Complexity: 91.2
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2

4-Methyl-1-pentyn-1-ol Related Literature

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